(2S)-2-chloro-3,3-dimethylbutanoic acid

Catalog No.
S12539899
CAS No.
32659-48-6
M.F
C6H11ClO2
M. Wt
150.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-chloro-3,3-dimethylbutanoic acid

CAS Number

32659-48-6

Product Name

(2S)-2-chloro-3,3-dimethylbutanoic acid

IUPAC Name

(2S)-2-chloro-3,3-dimethylbutanoic acid

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1

InChI Key

MRMBZUFUXAUVPR-SCSAIBSYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)Cl

(2S)-2-chloro-3,3-dimethylbutanoic acid is a chiral compound belonging to the class of carboxylic acids. Its molecular formula is C6H12ClO2C_6H_{12}ClO_2, and it features a carboxylic acid functional group (-COOH) attached to a branched alkyl chain with two methyl substituents at positions C2 and C3. The (2S) configuration indicates its specific stereochemistry, which is crucial for its biological activity and chemical reactivity. The presence of the chlorine atom at the second carbon enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

, including:

  • Oxidation: Can be oxidized to form ketones using reagents like potassium permanganate under acidic conditions.
  • Reduction: Reacts with lithium aluminum hydride to yield the corresponding alcohol.
  • Substitution: The chlorine atom can be substituted with nucleophiles such as hydroxide ions or amines under elevated temperatures.

The biological activity of (2S)-2-chloro-3,3-dimethylbutanoic acid has been explored in various studies. It has shown potential as a precursor in biochemical pathways and may interact with specific enzymes due to its chiral nature. The compound's unique structure allows for selective interactions in biological systems, which could lead to applications in drug development and therapeutic interventions .

Synthesis of (2S)-2-chloro-3,3-dimethylbutanoic acid can be achieved through several methods:

  • Direct Chlorination: Chlorination of 3,3-dimethylbutanoic acid using thionyl chloride or phosphorus pentachloride.
  • Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the formation of the desired stereoisomer.
  • Bromination Followed by Chlorination: Bromination of 3,3-dimethylbutanoic acid followed by substitution with chlorine .

(2S)-2-chloro-3,3-dimethylbutanoic acid finds applications across multiple fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Investigated for its potential use in drug development due to its biological activity.
  • Chemical Industry: Employed in the production of specialty chemicals and materials .

Studies on the interactions of (2S)-2-chloro-3,3-dimethylbutanoic acid with biological targets have indicated its potential role in modulating enzyme activity. Its ability to participate in electrophilic reactions makes it a candidate for further exploration in medicinal chemistry. Research into its mechanism of action suggests that it may influence metabolic pathways by interacting with specific proteins or enzymes involved in cellular processes .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to (2S)-2-chloro-3,3-dimethylbutanoic acid. Here are some notable examples:

  • (2S)-2-bromo-3,3-dimethylbutanoic acid: Similar structure with bromine instead of chlorine; exhibits different reactivity patterns.
  • (R)-2-amino-3,3-dimethylbutanoic acid: An amino acid derivative that shares the branched structure but differs in functional groups.
  • (S)-2-(tert-butyl)ureido-3,3-dimethylbutanoic acid: Contains a urea functional group; used in different biological contexts.

Comparison Table

CompoundKey Differences
(2S)-2-chloro-3,3-dimethylbutanoic acidContains chlorine; used in organic synthesis
(2S)-2-bromo-3,3-dimethylbutanoic acidContains bromine; different reactivity
(R)-2-amino-3,3-dimethylbutanoic acidAmino acid derivative; involved in protein synthesis
(S)-2-(tert-butyl)ureido-3,3-dimethylbutanoic acidUrea group present; used in medicinal chemistry

The uniqueness of (2S)-2-chloro-3,3-dimethylbutanoic acid lies in its specific stereochemistry and functional group arrangement, which provide distinct reactivity and potential applications compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.0447573 g/mol

Monoisotopic Mass

150.0447573 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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